Cas no 1368765-89-2 (1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide)

1-Methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide is a specialized triazole-based carboxamide compound with potential applications in pharmaceutical and agrochemical research. Its molecular structure, featuring a 1,2,3-triazole core and a carboxamide functional group, offers versatility in synthetic chemistry, particularly in the development of biologically active molecules. The compound's stability and reactivity make it a valuable intermediate for designing inhibitors or modulators targeting specific enzymatic pathways. Its lipophilic side chain (2-methylpropyl) may enhance membrane permeability, suggesting utility in drug discovery. The triazole moiety also provides opportunities for further derivatization, enabling structure-activity relationship studies. This compound is suited for controlled reactions due to its well-defined purity and consistent performance in synthetic workflows.
1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide structure
1368765-89-2 structure
Product Name:1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide
CAS No:1368765-89-2
MF:C8H14N4O
MW:182.222960948944
CID:6348334
PubChem ID:110438472
Update Time:2025-10-29

1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide
    • 1368765-89-2
    • F6511-9248
    • 1-methyl-N-(2-methylpropyl)triazole-4-carboxamide
    • AKOS029574987
    • Inchi: 1S/C8H14N4O/c1-6(2)4-9-8(13)7-5-12(3)11-10-7/h5-6H,4H2,1-3H3,(H,9,13)
    • InChI Key: NEARJMYJMIMARZ-UHFFFAOYSA-N
    • SMILES: O=C(C1=CN(C)N=N1)NCC(C)C

Computed Properties

  • Exact Mass: 182.11676108g/mol
  • Monoisotopic Mass: 182.11676108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 59.8Ų

1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide Pricemore >>

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Additional information on 1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide

Introduction to 1-Methyl-N-(2-Methylpropyl)-1H-1,2,3-Triazole-4-Carboxamide (CAS No. 1368765-89-2)

The compound 1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1368765-89-2) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of triazoles, which are heterocyclic aromatic compounds containing three nitrogen atoms in the ring structure. The presence of a carboxamide group further enhances its functional versatility, making it a valuable molecule for research and industrial applications.

Recent studies have highlighted the potential of triazole-based compounds in drug discovery and development. The 1H-1,2,3-triazole core of this molecule is known for its stability and ability to form strong hydrogen bonds, which are crucial for bioavailability and target binding in pharmaceuticals. The methyl group substitution at the 4-position of the triazole ring adds to its chemical reactivity and selectivity in various reactions.

The synthesis of 1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide involves a combination of click chemistry and amide bond formation techniques. Click chemistry, particularly the copper-catalyzed azide–alkyne cycloaddition (CuAAC), has been extensively used to construct triazole rings with high efficiency and precision. The incorporation of the N-(2-methylpropyl) group further modulates the physical and chemical properties of the molecule, making it suitable for specific applications such as catalysis or polymer synthesis.

One of the most promising areas of research involving this compound is its application in catalytic systems. The triazole moiety acts as a coordinating ligand, enabling the formation of metal complexes with enhanced catalytic activity. Recent findings suggest that this compound can be used as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental in organic synthesis. Its ability to stabilize metal centers while maintaining reactivity makes it an attractive candidate for green chemistry initiatives.

In addition to catalysis, 1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide has shown potential in polymer science. Its ability to form hydrogen bonds allows it to serve as a building block for supramolecular polymers or stimuli-responsive materials. Researchers have explored its use in creating self-healing polymers and materials with tunable mechanical properties.

The carboxamide group in this compound also plays a critical role in its reactivity and functionality. It can participate in various chemical transformations, such as amidation reactions or conjugate additions, making it versatile for organic synthesis. Furthermore, the methyl substitution at the triazole ring provides steric bulk, which can influence reaction selectivity and product stability.

From an environmental standpoint, this compound has been studied for its biodegradability and eco-friendly properties. Recent research indicates that under specific conditions, it can undergo enzymatic degradation without releasing harmful byproducts. This makes it a sustainable choice for applications where environmental impact is a concern.

In conclusion, 1-methyl-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1368765-89-2) is a multifaceted compound with wide-ranging applications across chemistry and materials science. Its unique structure combines stability with functional versatility, making it an invaluable tool for researchers and industries alike. As ongoing studies continue to uncover new potentials for this compound, its role in advancing technological innovations is expected to grow significantly.

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